Copper fluoroborate

Catalog No.
S1892420
CAS No.
38465-60-0
M.F
B2CuF8
M. Wt
237.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper fluoroborate

CAS Number

38465-60-0

Product Name

Copper fluoroborate

IUPAC Name

copper;ditetrafluoroborate

Molecular Formula

B2CuF8

Molecular Weight

237.16 g/mol

InChI

InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

HMUNZEYTSRPVBE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]
  • Acetylation of Alcohols and Polyols

    Copper(I) tetrafluoroborate has been employed in a novel and efficient method for the acetylation of alcohols and polyols []. This process offers advantages like mild reaction conditions (often room temperature) and low catalyst loading. Additionally, it demonstrates effectiveness with a wide range of alcohol substrates, yielding ester products in good to excellent yields [].

  • Tandem Catalysis

    This copper compound can act as a catalyst in tandem reactions involving multiple steps. For instance, it has been used in a tandem Cu(I)-carbene N-H insertion and hydroamination of alkynes, leading to the formation of isoindole derivatives []. This showcases the potential of copper fluoroborate in facilitating complex organic transformations in a single step.

  • Activation in Thermal Energy Storage

    Research suggests that Copper(I) tetrakis(acetonitrile) tetrafluoroborate plays a role in activating the thermal ring-closure reaction of high-energy vinylheptafulvene isomers to dihydroazulenes []. This reaction holds significance for the development of solar heat batteries. By activating the reaction, copper fluoroborate can potentially enhance the efficiency and functionality of these energy storage systems [].

  • Green Synthesis Approaches

    There's ongoing research into developing environmentally friendly methods for synthesizing copper fluoroborate complexes. A recent study reports a new one-pot method for synthesizing Copper(I) tetrakis(acetonitrile) tetrafluoroborate. This method is simple, fast, and efficient, with the added benefit of using water as a solvent, minimizing the use of harmful organic reagents [].

Copper fluoroborate, with the chemical formula Cu(BF₄)₂, is an inorganic compound that consists of copper ions coordinated with tetrafluoroborate anions. This compound is typically encountered as a hydrated form, often as the hexahydrate (Cu(BF₄)₂·6H₂O), which plays a significant role in various chemical processes and applications. Copper fluoroborate is characterized by its solubility in water and its ability to form stable complexes, making it valuable in both industrial and laboratory settings.

Copper fluoroborate is a corrosive and toxic compound. It can irritate skin and eyes upon contact and inhalation can cause respiratory problems [].

  • Acute toxicity: Studies suggest moderate to high acute oral and dermal toxicity in rats [].
  • Chronic toxicity: Long-term exposure can lead to copper poisoning, characterized by damage to the liver, kidneys, and nervous system [].
  • Flammability: Non-flammable [].
, particularly those involving copper ions. The compound can be formed through the reaction of copper(II) oxide or copper(II) hydroxide with fluoroboric acid:

CuO+2HBF4Cu BF4)2+H2O\text{CuO}+2\text{HBF}_4\rightarrow \text{Cu BF}_4)_2+\text{H}_2\text{O}

In electroplating processes, copper fluoroborate serves as a source of copper ions:

  • Anodic Reaction: Copper metal dissolves into the solution as copper ions:
    CuCu2++2e\text{Cu}\rightarrow \text{Cu}^{2+}+2e^-
  • Cathodic Reaction: Copper ions are reduced and deposited onto a substrate:
    Cu2++2eCu\text{Cu}^{2+}+2e^-\rightarrow \text{Cu}

Additionally, copper fluoroborate acts as a Lewis acid in organic synthesis, facilitating various reactions such as Diels-Alder reactions and cyclopropanation of alkenes .

Copper fluoroborate can be synthesized through several methods:

  • Direct Reaction: Mixing stoichiometric amounts of copper(II) oxide or hydroxide with fluoroboric acid in water.
  • Electrochemical Methods: Electroplating processes use fluoroboric acid solutions containing dissolved copper ions to deposit copper onto substrates.
  • Hydration Processes: The hexahydrate form can be obtained by dissolving anhydrous copper fluoroborate in water under controlled conditions .

Copper fluoroborate has several applications across various fields:

  • Electroplating: Used as a key component in electroplating baths to deposit high-quality copper layers on substrates .
  • Organic Synthesis: Acts as a catalyst in organic reactions, including acetylation and cyclopropanation .
  • Chemical Manufacturing: Employed in the production of other chemical compounds where stable copper complexes are required.

Interaction studies involving copper fluoroborate primarily focus on its reactivity with other chemical species and its behavior in electroplating solutions. Its ability to form stable complexes with various ligands enhances its utility in catalysis and electrochemical applications. Additionally, studies have shown that it can interact with biological molecules, potentially affecting their function due to the presence of reactive copper ions .

Copper fluoroborate shares similarities with several related compounds, particularly other metal tetrafluoroborates and halides. Below is a comparison highlighting its unique properties:

CompoundFormulaUnique Features
Copper(II) fluorideCuF₂Directly reacts with halogens; less soluble than Cu(BF₄)₂
Copper(II) chlorideCuCl₂More commonly used; different reactivity profile
Copper(II) sulfateCuSO₄Widely used in agriculture; different solubility characteristics
Zinc tetrafluoroborateZn(BF₄)₂Similar anionic structure but different metal properties
Silver tetrafluoroborateAgBF₄Exhibits unique catalytic properties distinct from Cu(BF₄)₂

Copper fluoroborate's stability in aqueous solutions and its role as a catalyst distinguish it from these similar compounds, making it particularly valuable in electroplating and organic synthesis applications .

Copper fluoroborate, chemically designated as copper(II) tetrafluoroborate with the molecular formula Cu(BF₄)₂, represents a coordination compound featuring copper in its +2 oxidation state paired with tetrafluoroborate anions [1] [2]. The compound typically exists as a hexahydrate form Cu(BF₄)₂·6H₂O under standard conditions, with a molecular weight of 237.15 g/mol for the anhydrous form [3] [4].

The molecular architecture of copper fluoroborate is characterized by a central copper(II) ion coordinated by various ligands in different structural arrangements depending on the specific complex formed [2] [5]. In aqueous solutions and hydrated forms, the copper center adopts an octahedral coordination geometry, though this is often distorted due to Jahn-Teller effects inherent to d⁹ copper(II) systems [6] [5]. The coordination sphere typically includes water molecules as primary ligands, with tetrafluoroborate anions occupying positions either as weakly coordinating ligands or as counter-ions [2] [5].

The tetrafluoroborate anion (BF₄⁻) itself exhibits a tetrahedral molecular geometry with boron-fluorine bond lengths ranging from 1.39 to 1.40 Å and F-B-F bond angles of approximately 109.5° [7] [8]. This anion functions as a weakly coordinating ligand, contributing to the overall stability of the copper complex while maintaining relatively weak interactions with the metal center [2] [9].

Bond length analysis reveals that when tetrafluoroborate anions coordinate directly to copper(II) centers, the Cu-F distances typically range from 2.401 to 2.510 Å, indicating weak axial coordination [10]. These extended bond lengths are characteristic of the Jahn-Teller distortion commonly observed in copper(II) complexes, where axial bonds are significantly longer than equatorial bonds [6] [10].

Bonding ParameterValue/Range
Molecular FormulaCu(BF₄)₂
Molecular Weight (g/mol)237.15
B-F Bond Length (Å)1.39-1.40
Cu-F Bond Length (Å)2.401-2.510
F-B-F Bond Angle (°)109.5
BF₄⁻ GeometryTetrahedral

Crystallographic Data and Symmetry Analysis

Crystallographic investigations of copper fluoroborate complexes reveal diverse structural arrangements depending on the specific ligand environment and crystallization conditions [11] [5]. The compound can crystallize in multiple crystal systems, most commonly monoclinic and trigonal systems, with space groups including P2₁/c, C2/c, and P6₃ [11] [6] [12].

In mononuclear copper(II) tetrafluoroborate complexes, the crystal structures typically exhibit monoclinic symmetry [11] [13]. For instance, monoaquabis(1,10-phenanthroline)copper(II) tetrafluoroborate crystallizes in the monoclinic space group C2/c with unit cell parameters a = 19.099 Å, b = 8.100 Å, c = 16.177 Å, and β = 100.54° [13]. The coordination geometry around the copper center is best described as a distorted trigonal bipyramid, where the equatorial plane comprises the copper atom, two nitrogen atoms, and a water oxygen atom [13].

Polynuclear copper fluoroborate complexes demonstrate more complex crystallographic arrangements [5] [9]. Dinuclear complexes such as Cu₂L₈(H₂O)₂₄ exhibit centrosymmetric structures with Ci symmetry, where copper centers are bridged by tetrazole ligands through N₃,N₄-coordination modes [5] [9]. These structures feature distorted octahedral coordination environments around each copper center, with Cu-N bond lengths ranging from 1.966 to 2.206 Å [5].

The tetrafluoroborate anions in these crystal structures often exhibit disorder, particularly at elevated temperatures [14]. This disorder manifests as multiple orientations of the BF₄⁻ groups around their boron centers, contributing to the dynamic nature of these ionic species within the crystal lattice [14].

Symmetry analysis reveals that copper fluoroborate complexes frequently adopt point groups that reflect the Jahn-Teller distortion characteristic of copper(II) systems [6] [14]. The distortion from ideal octahedral symmetry results in tetragonal elongation or compression, depending on the specific ligand field environment [6].

Crystallographic ParameterValue/Range
Crystal SystemMonoclinic/Trigonal
Common Space GroupsP2₁/c, C2/c, P6₃
Coordination GeometryOctahedral (distorted)
Cu-N Bond Lengths (Å)1.966-2.206
Cu-O Bond Lengths (Å)1.957-2.302
Coordination Number4-6

Thermal Stability and Phase Behavior

Copper fluoroborate demonstrates notable thermal stability under standard conditions, with commercial solutions reported to show no decomposition when used as directed [15]. The thermal behavior of copper fluoroborate systems is influenced by the specific hydration state and coordination environment of the copper centers [16] [17].

Differential thermal analysis studies on related copper fluoride systems provide insights into the thermal decomposition pathways that may be relevant to copper fluoroborate [16] [17]. Copper(II) fluoride dihydrate, a structurally related compound, undergoes a two-stage thermal decomposition process, initially forming CuOHF·CuF₂ at 132°C, followed by further decomposition to copper oxide and fluoride at 420°C [16]. This thermal behavior suggests that copper fluoroborate may exhibit similar staged decomposition patterns at elevated temperatures.

The phase behavior of copper fluoroborate is predominantly characterized by its existence as a stable liquid solution in aqueous media [18] [15]. The compound maintains its structural integrity across a wide temperature range, with boiling points reported around 100°C for aqueous solutions, reflecting the boiling point elevation due to the dissolved ionic species [18] [15].

Thermal stability studies indicate that copper fluoroborate solutions remain chemically stable when stored under appropriate conditions [15] [19]. The compound exhibits no significant phase transitions under normal operating temperatures, maintaining its coordination structure and ionic composition [15]. Temperature-dependent studies on related copper tetrafluoroborate complexes reveal that structural changes primarily involve modifications in coordination geometry rather than complete decomposition [6] [20].

The thermal decomposition products of copper fluoroborate at extreme temperatures would likely include hydrogen fluoride, copper compounds, and boron-containing species [18] [21]. However, under normal handling and storage conditions, the compound maintains its chemical composition without significant thermal degradation [15].

Thermal PropertyValue
Thermal StabilityStable under normal conditions
Boiling Point (°C)~100 (aqueous solutions)
Decomposition TemperatureNo decomposition if used as directed
Phase BehaviorLiquid (aqueous solutions)
Thermal Decomposition ProductsHF, Cu compounds (at extreme temperatures)

Solubility and Reactivity in Polar/Nonpolar Solvents

Copper fluoroborate exhibits exceptional solubility characteristics that are strongly dependent on solvent polarity [22] [23] [21]. The compound demonstrates very high solubility in water, being completely miscible with aqueous media due to the ionic nature of the copper-tetrafluoroborate system [24] [22] [21]. This high water solubility is attributed to the strong solvation of both the copper(II) cations and tetrafluoroborate anions by water molecules [21] [25].

In polar protic solvents, copper fluoroborate maintains significant solubility [23] [21]. The compound dissolves readily in alcohols, though with somewhat reduced solubility compared to water [22] [21]. Methanol, ethanol, and other short-chain alcohols can effectively dissolve copper fluoroborate, forming stable solutions that retain the coordination properties of the copper centers [23].

The behavior in polar aprotic solvents reveals interesting solvatomorphism phenomena [23]. Studies on related copper tetrafluoroborate complexes demonstrate that different polar aprotic solvents can induce the formation of distinct crystal structures with varying solvent incorporation [23]. Solvents such as dimethylformamide, acetone, and tetrahydrofuran can coordinate to copper centers, leading to solvatomorphic variants with different structural arrangements [23].

Nonpolar solvents present significant challenges for copper fluoroborate dissolution [22] [21]. The ionic nature of the compound results in very limited solubility in nonpolar media such as hexane, diethyl ether, and other hydrophobic solvents [22] [23]. This poor solubility in nonpolar systems is consistent with the principle that "like dissolves like," where the highly polar copper fluoroborate compound has minimal affinity for nonpolar solvent environments [26].

The reactivity of copper fluoroborate in different solvent systems is closely linked to the coordination behavior of the solvent molecules [23] [21]. In coordinating solvents, the tetrafluoroborate anions may be displaced from the copper coordination sphere, leading to solvent-coordinated copper complexes [23]. This reactivity is particularly pronounced in solvents with strong donor atoms such as nitrogen or oxygen [23].

Solvent-dependent studies reveal that the coordination geometry around copper centers can be significantly influenced by the solvent environment [23] [25]. The weakly coordinating nature of tetrafluoroborate anions allows for ready substitution by more strongly coordinating solvent molecules, resulting in dynamic equilibria between different coordination states [23] [25].

Solvent TypeSolubilityCoordination Behavior
WaterVery soluble/Completely miscibleStrong solvation, stable hydrates
Polar Protic (Alcohols)Moderately solubleAlcohol coordination possible
Polar AproticVariable solubilitySolvatomorphism observed
Nonpolar SolventsVery limited solubilityMinimal interaction
Coordinating SolventsSolvent-dependentLigand substitution reactions

Industrial-Scale Production Techniques

Industrial production of copper fluoroborate primarily relies on controlled aqueous synthesis methods optimized for large-scale manufacturing. The standard industrial approach involves the reaction of copper-containing compounds with fluoroboric acid solutions under carefully controlled conditions [1] [2] [3].

Primary Industrial Synthesis Route

The most common industrial method involves dissolving copper carbonate hydroxide (Cu₂(OH)₂CO₃) in aqueous tetrafluoroboric acid (HBF₄) solutions . This reaction proceeds according to the following stoichiometric relationship:

Cu₂(OH)₂CO₃ + 4HBF₄ + 6H₂O → 2Cu(BF₄)₂·6H₂O + CO₂ + 2H₂O

Industrial facilities typically maintain precise control over multiple operational parameters to ensure consistent product quality and yield. Temperature management remains critical, with optimal operating ranges between 10°C and 50°C, preferably maintained between room temperature and 45°C [5]. This temperature control prevents thermal decomposition and maintains solution stability.

Concentration Management

Commercial copper fluoroborate solutions are standardized at concentrations of 45-50% by weight in water [6] [7] [3]. The remaining composition typically includes 3.8-5.2% fluoroboric acid, 1.3% boric acid, and trace amounts of hydrofluoric acid released from fluoroborate dissociation in solution [7]. This composition ensures product stability while maintaining the necessary chemical activity for downstream applications.

Quality Control and Monitoring

Industrial production employs multiple analytical techniques for quality assurance. Fourier Transform Infrared (FTIR) spectroscopy serves as the primary method for product identification and quantification, with characteristic B-F bond absorption bands appearing in the 1000-1100 cm⁻¹ range [8]. Complementary analysis using tetrafluoroborate ion-selective electrodes provides quantitative determination of BF₄⁻ ion concentrations [8].

Laboratory-Scale Synthetic Protocols

Laboratory synthesis of copper fluoroborate encompasses several methodologies, each offering distinct advantages for specific research applications and product requirements.

Mechanochemical Ball Milling Synthesis

A novel mechanochemical approach has been developed for producing copper fluoroborate through high-energy ball milling techniques [8] [9]. This method utilizes copper fluoride (CuF₂) and elemental boron as starting materials, processed in a three-dimensional spex-type ball mill under argon atmosphere.

The mechanochemical reaction follows the stoichiometry:
4CuF₂ + 2B → Cu(BF₄)₂ + 3Cu

Optimization studies have established critical parameters for maximum yield achievement. The optimal boron to copper fluoride mole ratio has been determined as 0.85:1, with reaction periods of 1500 minutes providing maximum conversion efficiency [8]. Under these optimized conditions, copper fluoroborate yields reach 84.5%.

Operational Parameters for Ball Milling

The mechanochemical synthesis requires specific operational conditions for successful product formation. Steel reactors containing reactants must be loaded in an inert atmosphere glove box to prevent oxidation and contamination [8]. The ball-to-sample mass ratio is maintained at 4:1, with reactions conducted at room temperature. High-purity argon atmosphere prevents oxidative degradation during the extended milling periods.

Aqueous Precipitation Methods

Traditional laboratory synthesis employs aqueous precipitation techniques using various copper salts and fluoroboric acid solutions [10] [11]. These methods typically involve controlled addition of fluoroboric acid to copper salt solutions, followed by crystallization through controlled evaporation or temperature manipulation.

Copper hydroxide-based synthesis offers advantages for producing high-purity products. Freshly precipitated copper hydroxide, prepared from sodium hydroxide and copper sulfate solutions, reacts readily with fluoroboric acid under mild conditions [12]. This approach avoids the complications associated with carbonate-based syntheses, where weak acid strength may limit conversion efficiency.

Solution Chemistry Considerations

Laboratory-scale synthesis requires careful attention to solution chemistry parameters. The pH must be maintained in acidic ranges (approximately pH 2) to prevent hydrolysis of fluoroborate ions to hydrofluoric acid [7]. Temperature control during crystallization affects both yield and hydration state of the final product.

Hydration States and Anhydrous Form Isolation

Copper fluoroborate exists in multiple hydration states, each requiring specific preparation and isolation techniques. Understanding and controlling these hydration states is crucial for applications requiring specific physical and chemical properties.

Hydration State Varieties

The compound manifests in several distinct hydration forms, including anhydrous Cu(BF₄)₂, monohydrate Cu(BF₄)₂·H₂O, and hexahydrate Cu(BF₄)₂·6H₂O variants [10] [11] [13]. Variable hydration products with intermediate water content are also commonly encountered, particularly in industrial preparations.

Each hydration state exhibits characteristic properties and stability profiles. The anhydrous form (CAS: 38465-60-0) presents as a blue solid with molecular weight 237.14 g/mol [14]. The hexahydrate form (CAS: 72259-10-0) appears as blue crystalline material with molecular weight 345.25 g/mol and demonstrates hygroscopic behavior [11].

Anhydrous Form Preparation

Isolation of anhydrous copper fluoroborate requires careful dehydration protocols to prevent decomposition. The mechanochemical ball milling method naturally produces anhydrous material due to the absence of water in the reaction system [8]. This approach offers distinct advantages for applications requiring moisture-free products.

Controlled Dehydration Techniques

Converting hydrated forms to anhydrous products involves controlled thermal treatment under reduced pressure conditions. Temperature management remains critical during dehydration processes, as excessive heating can lead to decomposition with release of toxic fluorine-containing gases [7]. Vacuum conditions facilitate water removal while minimizing thermal stress on the compound.

Hydrate Stability and Storage

Hydrated forms exhibit varying stability profiles dependent on environmental conditions. The hexahydrate form demonstrates significant hygroscopic behavior, readily absorbing moisture from atmospheric exposure [11]. Proper storage requires controlled humidity environments and appropriate container materials resistant to fluoride corrosion.

Characterization of Hydration States

Identification and quantification of hydration states employ multiple analytical techniques. Thermogravimetric analysis provides quantitative determination of water content through controlled heating protocols [15]. X-ray diffraction analysis, when feasible, offers structural confirmation of specific hydration states, although some forms may decompose during analysis [8].

FTIR spectroscopy enables discrimination between hydration states through characteristic water-related absorption bands in addition to the diagnostic B-F stretching frequencies [8]. Ion-selective electrode measurements provide quantitative assessment of fluoroborate ion activity in solution, offering indirect determination of hydration effects on compound behavior.

Industrial Hydration Control

Industrial production must account for hydration state requirements of end-use applications. Electroplating applications typically utilize concentrated aqueous solutions, eliminating concerns about precise hydration state control [1] [16]. However, applications requiring solid forms necessitate careful moisture management throughout production and storage processes.

Physical Description

Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)

Boiling Point

212 °F at 760 mm Hg (approx.) (USCG, 1999)

Density

1.54 at 68 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (83.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H303 (66.67%): May be harmful if swallowed [Warning Acute toxicity, oral];
H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (16.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H370 (16.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (16.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

38465-60-0

General Manufacturing Information

Borate(1-), tetrafluoro-, copper(2+) (2:1): ACTIVE

Dates

Last modified: 08-16-2023

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